2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol

Vue d'ensemble

Description

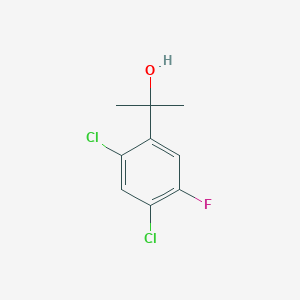

2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with chlorine and fluorine atoms, and a propan-2-ol group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichloro-5-fluorobenzene as the starting material.

Halogenation: The benzene ring undergoes halogenation to introduce chlorine and fluorine atoms at the 2, 4, and 5 positions.

Grignard Reaction: The halogenated benzene is then treated with magnesium to form a Grignard reagent.

Reaction with Acetone: The Grignard reagent is reacted with acetone to form the corresponding tertiary alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are critical for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form the corresponding ketone.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.

Substitution: Substitution reactions can replace one or more of the halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: 2-(2,4-Dichloro-5-fluorophenyl)propanone

Reduction: 2-(2,4-Dichloro-5-fluorophenyl)propan-1-ol

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Applications De Recherche Scientifique

The compound 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol , also known by its CAS number 1178822-45-1, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of this compound across different domains, including medicinal chemistry, agrochemicals, and material sciences, while providing comprehensive data tables and case studies.

Hazard Information

The compound is classified with the following hazard statements:

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Precautionary measures include avoiding inhalation and contact with skin and eyes.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, particularly as a potential pharmaceutical intermediate. Its structural similarity to other biologically active compounds allows for exploration in drug design.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, studies focusing on its analogs have shown effectiveness against certain viral strains, suggesting a pathway for developing new antiviral medications.

Agrochemicals

In the field of agrochemicals, this compound can be utilized as an active ingredient in herbicides or pesticides. Its chlorinated aromatic structure may contribute to herbicidal activity.

Case Study: Herbicidal Efficacy

A recent study evaluated the herbicidal efficacy of chlorinated phenolic compounds similar to this compound. Results indicated significant weed control in various crops, demonstrating its potential utility in agricultural practices.

Material Sciences

The unique chemical characteristics of this compound also open avenues in material sciences. It can be explored for synthesizing polymers or coatings with enhanced properties.

Case Study: Polymer Synthesis

Research has explored the use of this compound in synthesizing polymeric materials that exhibit improved thermal stability and chemical resistance. Such materials could find applications in coatings and protective gear.

Data Tables

| Application Area | Potential Uses | Case Study Reference |

|---|---|---|

| Medicinal Chemistry | Antiviral drug development | Antiviral activity studies |

| Agrochemicals | Herbicides and pesticides | Herbicidal efficacy evaluations |

| Material Sciences | Polymer synthesis and coatings | Research on thermal stability |

Mécanisme D'action

The mechanism by which 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparaison Avec Des Composés Similaires

2,4-Dichloro-5-fluorobenzene: Lacks the propan-2-ol group.

2-(2,4-Dichlorophenyl)propan-2-ol: Lacks the fluorine atom.

2-(2,4-Dichloro-5-fluorophenyl)ethanol: Has an ethyl group instead of a propyl group.

Uniqueness: 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol is unique due to its combination of halogen atoms and the tertiary alcohol group, which provides distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various fields and its potential applications

Activité Biologique

2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antifungal domains. This article explores its biological activity, highlighting key research findings, case studies, and a comparative analysis of its efficacy against various pathogens.

Chemical Structure and Properties

The compound features a dichloro-fluoro-substituted phenyl group attached to a propan-2-ol moiety. This structural configuration contributes to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties.

Key Findings:

- Antibacterial Activity: A study identified several synthesized compounds containing 2,4-dichloro-5-fluorophenyl groups that showed significant antibacterial activity. Compounds such as 10d demonstrated good bactericidal effects against various bacterial strains .

- Antifungal Activity: The compound has been evaluated for its antifungal properties, particularly against Candida albicans. One derivative showed an MIC (Minimum Inhibitory Concentration) value of 0.023 µg/mL, indicating potent antifungal activity compared to standard treatments like fluconazole .

- Selectivity Against Human Cells: The selectivity of these compounds was assessed through cytotoxicity tests on human fetal lung fibroblast (MRC-5) cells. The results indicated that while some compounds exhibited low cytotoxicity, others had higher toxicity levels, suggesting a need for further optimization .

Case Studies and Comparative Analysis

A comprehensive review of various studies provides insight into the biological activity of this compound.

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts cell membrane integrity and function.

Cytochrome P450 Inhibition

Research has shown that the compound can inhibit cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics for co-administered drugs .

Propriétés

IUPAC Name |

2-(2,4-dichloro-5-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2FO/c1-9(2,13)5-3-8(12)7(11)4-6(5)10/h3-4,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWSGBBIYHDEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1Cl)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.